molecular formula C7H6Br2KO9S2+ B14669274 Lanosol, disulfate CAS No. 40089-29-0

Lanosol, disulfate

Cat. No.: B14669274
CAS No.: 40089-29-0
M. Wt: 497.2 g/mol
InChI Key: JIKQTOAAAPPROY-UHFFFAOYSA-N
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Description

Lanosol, disulfate is a bromophenol compound found naturally in certain species of red algae, such as Neorhodomela larixThis compound is notable for its antimicrobial properties and its role in the chemical ecology of marine environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanosol, disulfate can be synthesized through the sulfation of lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol). The sulfation process typically involves the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the disulfate ester .

Industrial Production Methods

Industrial production of this compound involves the extraction of lanosol from red algae, followed by its chemical modification. The extraction process utilizes aqueous extraction and high-performance liquid chromatography (HPLC) separation techniques to isolate lanosol. The isolated lanosol is then subjected to sulfation to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Lanosol, disulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: The compound can be reduced to its corresponding hydroquinone.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones.

    Substitution: Substituted bromophenol derivatives.

Scientific Research Applications

Lanosol, disulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various bromophenol derivatives.

    Biology: The compound is studied for its role in the chemical defense mechanisms of marine algae.

    Medicine: this compound exhibits antimicrobial properties and is investigated for potential therapeutic applications.

    Industry: It is used in the formulation of antimicrobial agents and preservatives

Mechanism of Action

The antimicrobial activity of lanosol, disulfate is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and cell lysis. Additionally, this compound can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Lanosol, disulfate is unique among bromophenols due to its disulfate ester group. Similar compounds include:

    Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol): The parent compound without the disulfate ester.

    3,5-Dibromotyrosine: Another bromophenol derivative with different functional groups.

    3-Bromo-5-sulfodihydroxyphenylalanine: A bromophenol with a sulfonic acid group instead of a disulfate ester.

Compared to these compounds, this compound exhibits enhanced water solubility and distinct chemical reactivity due to the presence of the disulfate ester .

Properties

CAS No.

40089-29-0

Molecular Formula

C7H6Br2KO9S2+

Molecular Weight

497.2 g/mol

IUPAC Name

potassium;[2,3-dibromo-6-hydroxy-4-(sulfooxymethyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C7H6Br2O9S2.K/c8-5-3(2-17-19(11,12)13)1-4(10)7(6(5)9)18-20(14,15)16;/h1,10H,2H2,(H,11,12,13)(H,14,15,16);/q;+1

InChI Key

JIKQTOAAAPPROY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)OS(=O)(=O)O)Br)Br)COS(=O)(=O)O.[K+]

Origin of Product

United States

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